molecular formula C16H13Cl3N2O3 B7065949 N-[2-(3-hydroxyphenyl)ethyl]-N'-(2,4,5-trichlorophenyl)oxamide

N-[2-(3-hydroxyphenyl)ethyl]-N'-(2,4,5-trichlorophenyl)oxamide

Cat. No.: B7065949
M. Wt: 387.6 g/mol
InChI Key: TWFAALPUYMQERR-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxyphenyl)ethyl]-N’-(2,4,5-trichlorophenyl)oxamide is a synthetic organic compound characterized by the presence of both hydroxyphenyl and trichlorophenyl groups

Properties

IUPAC Name

N-[2-(3-hydroxyphenyl)ethyl]-N'-(2,4,5-trichlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O3/c17-11-7-13(19)14(8-12(11)18)21-16(24)15(23)20-5-4-9-2-1-3-10(22)6-9/h1-3,6-8,22H,4-5H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFAALPUYMQERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCNC(=O)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxyphenyl)ethyl]-N’-(2,4,5-trichlorophenyl)oxamide typically involves the reaction of 3-hydroxyphenylethylamine with 2,4,5-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-hydroxyphenyl)ethyl]-N’-(2,4,5-trichlorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3-hydroxyphenyl)ethyl]-N’-(2,4,5-trichlorophenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-hydroxyphenyl)ethyl]-N’-(2,4,5-trichlorophenyl)oxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the trichlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N’-(3-(5-methyltetrazol-1-yl)phenyl)oxamide
  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-[2-(3-hydroxyphenyl)ethyl]-N’-(2,4,5-trichlorophenyl)oxamide is unique due to the presence of both hydroxyphenyl and trichlorophenyl groups, which confer distinct chemical and biological properties

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